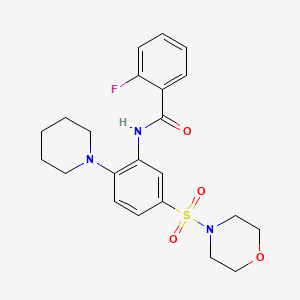
2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide, also known as PTMA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTMA belongs to the class of pyrazole-based compounds, which have been extensively studied for their diverse biological activities.
作用機序
The exact mechanism of action of 2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide is not fully understood. However, it is believed that 2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2 activity, 2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic activities.
Biochemical and physiological effects
2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in various animal models of inflammation. 2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its anti-oxidant activity. In addition, 2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide has been shown to possess anti-microbial activity against various bacterial and fungal strains.
実験室実験の利点と制限
2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. 2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide is also stable under various conditions, making it suitable for long-term storage. However, 2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to dissolve in biological fluids. In addition, 2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide has not been extensively studied in human clinical trials, and its safety profile is not fully understood.
将来の方向性
There are several future directions for the study of 2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide. One potential area of research is the development of 2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide-based drugs for the treatment of inflammation, pain, and fever. Another area of research is the investigation of 2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide's potential as an anti-cancer agent. In addition, the study of 2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide's anti-oxidant and anti-microbial activities could lead to the development of novel therapies for various diseases. Further studies are needed to fully understand the mechanism of action and safety profile of 2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide.
合成法
2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide can be synthesized using various methods, including the reaction of 2-pyrazoline with 2,4,6-trimethylphenylacetyl chloride in the presence of a base, such as pyridine. The reaction yields 2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide as a white crystalline solid with a high yield. Other methods, such as the reaction of 2-pyrazoline with 2,4,6-trimethylphenylacetic acid in the presence of a dehydrating agent, have also been reported.
科学的研究の応用
2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide has shown promising results in various scientific research applications. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. 2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide has also been studied for its potential as an anti-cancer agent. In addition, 2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide has been shown to possess anti-oxidant and anti-microbial activities.
特性
IUPAC Name |
2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-7-11(2)14(12(3)8-10)16-13(18)9-17-6-4-5-15-17/h4-8H,9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTORVKDTUEQNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-chloro-4-ethoxyphenyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7499623.png)

![[4-[(2-Methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499628.png)


![[4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7499660.png)







